![molecular formula C10H16N4 B1428884 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane CAS No. 1341665-93-7](/img/structure/B1428884.png)
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane
Overview
Description
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, also known as MDPD, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. MDPD is a six-membered ring compound that contains a pyrimidine ring fused with a diazepane ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Potential Applications
Straightforward Synthesis : A method for synthesizing pyrimido[4,5-e][1,4]diazepines, which may include compounds similar to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, involves a two-step acylation/cyclization sequence from 6-amino-5-(amino)methylpyrimidines. This process allows for the production of N(9)-substituted derivatives, highlighting a potential pathway for generating compounds with varied biological activities (Torre, Nogueras, & Cobo, 2016).
Antitumor Activity : Novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, which could include structural analogs of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, were synthesized and exhibited significant antitumor activity against various cancer cell lines. These findings suggest that such compounds could be explored further for their therapeutic potential in oncology (Insuasty et al., 2008).
Catalytic Applications : Research on metal complexes involving diazepane cores, including those structurally related to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, has provided insights into their use as catalysts in various chemical reactions. Such complexes have been utilized in olefin epoxidation, highlighting their role in enhancing the efficiency and selectivity of these industrially relevant processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).
CO2 Fixation : Nickel(II) complexes featuring diazepane-based ligands have been investigated for their ability to catalyze the conversion of atmospheric CO2 into organic carbonates. This research indicates a promising approach for utilizing CO2 as a feedstock in the synthesis of value-added chemicals, contributing to efforts in carbon capture and utilization (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) and cyclin a2 . These proteins play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest .
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as cdk2 and cyclin a2) and inhibit their activity . This inhibition could lead to changes in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle regulation pathway by inhibiting cdk2 and cyclin a2 . The downstream effects of this inhibition could include cell cycle arrest and apoptosis .
Pharmacokinetics
Pyrimidine derivatives, which have similar structures, have been discussed in terms of their biological potency and pharmacokinetics . The impact of these properties on the bioavailability of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane would need further investigation.
Result of Action
Similar compounds have been reported to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNXYDLZQTVLCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyrimidin-2-yl)-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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